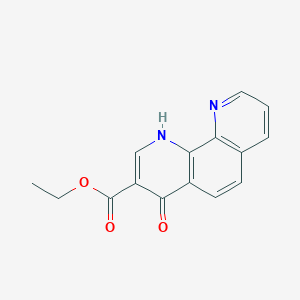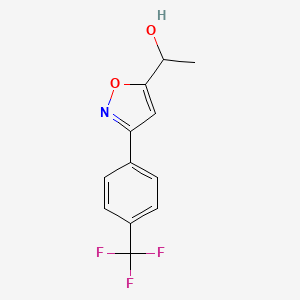
alpha-Naphthol glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Naphthol glucuronide is a glucuronide conjugate of alpha-Naphthol, a derivative of naphthalene. This compound is formed through the process of glucuronidation, a biochemical reaction where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This compound is significant in various biochemical and pharmacological studies due to its role in the metabolism and detoxification of alpha-Naphthol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Naphthol glucuronide can be synthesized through the enzymatic glucuronidation of alpha-Naphthol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes expressed in microbial systems such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the glucuronide product is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Alpha-Naphthol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating alpha-Naphthol. This reaction is significant in the context of drug metabolism and detoxification .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out using beta-glucuronidase in a buffered solution at a pH of around 5.0. The reaction is often conducted at 37°C to replicate physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is alpha-Naphthol, which can further undergo various metabolic transformations, including oxidation to naphthoquinones .
Scientific Research Applications
Alpha-Naphthol glucuronide is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It serves as a biomarker for exposure to naphthalene and its derivatives, aiding in the study of metabolic pathways and the assessment of environmental and occupational exposure . Additionally, it is used in the development of enzyme assays to measure the activity of UGTs and beta-glucuronidase .
Mechanism of Action
The primary mechanism of action of alpha-Naphthol glucuronide involves its role as a detoxification product. The glucuronidation process enhances the solubility of alpha-Naphthol, facilitating its excretion via urine and bile. The molecular targets include UGT enzymes that catalyze the glucuronidation reaction and beta-glucuronidase enzymes that hydrolyze the glucuronide conjugate .
Comparison with Similar Compounds
Similar Compounds
Beta-Naphthol glucuronide: Similar to alpha-Naphthol glucuronide but derived from beta-Naphthol.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness
This compound is unique due to its specific formation from alpha-Naphthol and its role in the detoxification and excretion of naphthalene derivatives. Its study provides insights into the metabolic pathways of polycyclic aromatic hydrocarbons and their impact on human health .
Properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13-,14?,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWBZWOGRCILF-GBRSARRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
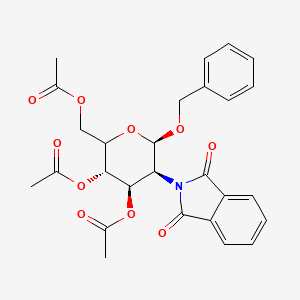
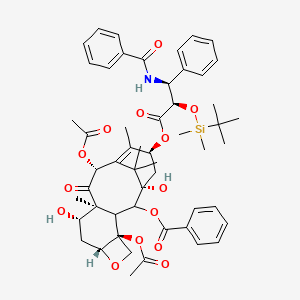

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)

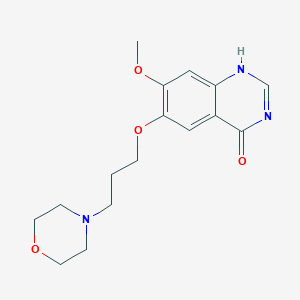
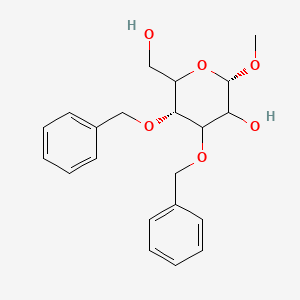
![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
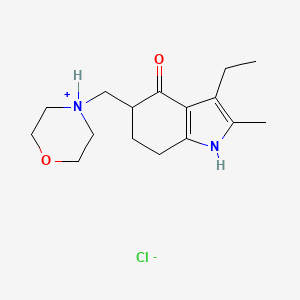
![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)


